Ethyl 5-hydroxypentanoate
Description
Ethyl 5-hydroxypentanoate (CAS: 13107-53-4) is an ester derivative of 5-hydroxypentanoic acid, with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . It is synthesized via high-yield reactions, such as the esterification of δ-pentalactone with ethanol, achieving a yield of ~92% . The compound is characterized by a hydroxyl group at the fifth carbon of the pentanoate backbone, which contributes to its reactivity and biological activity. This compound has garnered attention in marine natural product research due to its antioxidant properties, particularly its ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) .
Properties
IUPAC Name |
ethyl 5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNTGWOIDULDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512918 | |
| Record name | Ethyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-53-4 | |
| Record name | Ethyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxypentanoate can be synthesized through the esterification of 5-hydroxypentanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts can be employed to enhance the reaction rate and reduce the need for corrosive liquid acids .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-oxopentanoic acid or 5-oxopentanoate.
Reduction: Formation of 5-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-hydroxypentanoate serves primarily as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in several chemical reactions:
- Esterification : It can be synthesized through the esterification of 5-hydroxypentanoic acid with ethanol, typically using acid catalysts like sulfuric acid or hydrochloric acid under reflux conditions .
- Oxidation and Reduction : The compound can undergo oxidation to form ketones or carboxylic acids and can be reduced to yield alcohols or other derivatives .
- Substitution Reactions : this compound can also participate in nucleophilic substitution reactions, where the ester group is replaced by various functional groups .
Biological Research
In biological contexts, this compound is utilized for studying metabolic pathways involving esters and alcohols. Its role in metabolism is significant due to its ability to release 5-hydroxypentanoic acid upon hydrolysis, which can then participate in various metabolic processes .
- Metabolic Studies : Research indicates that compounds with odd-numbered carbon chains, such as this compound, can fuel the tricarboxylic acid cycle, making them valuable for studying energy metabolism and metabolic disorders .
Pharmaceutical Applications
This compound may serve as a precursor in the synthesis of pharmaceuticals and bioactive compounds. The compound's structural properties enable it to be a building block for developing new drugs or therapeutic agents.
- Drug Development : Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. For instance, compounds derived from this compound could be explored for their potential anti-inflammatory or analgesic effects .
Industrial Use
In industrial applications, this compound is used in producing flavors, fragrances, and fine chemicals. Its pleasant aroma makes it suitable for use in the food and cosmetic industries.
- Flavoring Agents : The compound's esters are often utilized as flavoring agents due to their fruity notes, contributing to the sensory attributes of food products .
Case Studies
Several studies have highlighted the applications of this compound:
- A study focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying metabolites related to energy metabolism highlighted the significance of odd-chain fatty acids like this compound in metabolic pathways .
- Patents have been filed detailing methods for synthesizing intermediates from polyhydroxyalkanoates that include esters like this compound as key components for producing biodegradable polymers and other industrial products .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 5-hydroxypentanoic acid can then participate in further metabolic processes .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Bioactivity and Functional Group Influence
- Antioxidant Activity: this compound demonstrates moderate DPPH radical scavenging (47% at 300 µM), outperforming analogues like 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate (33%) . This activity is attributed to the hydroxyl group’s position and ester chain length.
- Structural Modifications: Aromatic Substitutions: Compounds like ethyl 2-hydroxy-5-phenylpentanoate lack reported antioxidant activity, suggesting that phenyl groups may hinder radical interaction .
This compound in Marine Natural Products
Its bioactivity is comparable to tryptophol (52% DPPH scavenging) but less potent than ascorbic acid.
Pharmaceutical and Industrial Relevance
- Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate serves as a chiral building block in drug synthesis, though its bioactivity remains unexplored .
- Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate is a reference material for regulatory compliance in drug development .
Biological Activity
Ethyl 5-hydroxypentanoate is an organic compound that has garnered attention in various fields including biochemistry, pharmacology, and metabolic studies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from 5-hydroxypentanoic acid. Its molecular formula is , and it features a hydroxyl group at the fifth carbon of the pentanoic acid chain. This structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its role in metabolic pathways. It may act as a substrate or modulator in enzymatic reactions, influencing various biochemical processes within cells. Specific mechanisms include:
- Metabolic Pathways : this compound is involved in fatty acid metabolism, particularly in the context of ketogenesis where it may contribute to the formation of C5 ketone bodies .
- Enzyme Interactions : The compound can interact with enzymes such as acyl-CoA synthetases, which are crucial for fatty acid activation and metabolism.
1. Metabolic Effects
This compound has been studied for its potential effects on lipid metabolism. Research indicates that it may influence cholesterol levels and fatty acid profiles in animal models. For instance, studies have shown that related compounds can reduce atherogenic lipoproteins, suggesting a possible hypocholesterolemic effect .
2. Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in metabolic disorders. Its role as a precursor in drug synthesis has been highlighted, with implications for developing treatments targeting metabolic dysregulation.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Metabolism : In clinical trials involving patients with long-chain fatty acid oxidation disorders, the administration of diets enriched with heptanoate (a related compound) led to increased levels of C5 ketone bodies, suggesting a beneficial metabolic role .
- Cholesterol Regulation : A study evaluating a related compound demonstrated significant reductions in total serum cholesterol and low-density lipoprotein (LDL) levels in male rats at higher dosage levels, indicating potential applications in managing hyperlipidemia .
Research Findings
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 5-hydroxypentanoate, and how can its purity be verified?
- Methodological Answer : this compound is commonly synthesized via two routes:
- Route 1 : Ring-opening of δ-valerolactone with ethanol in the presence of an acid catalyst (e.g., H₂SO₄), yielding ~92% purity . This method is efficient but requires careful control of reaction time and temperature to avoid ester hydrolysis.
- Route 2 : Michael addition of ethyl acrylate with nucleophiles, though this pathway may introduce regioisomeric byproducts requiring chromatographic purification .
- Characterization : Confirm purity and structure using ¹H/¹³C NMR (e.g., δH ~3.65 ppm for the ethoxy group, δC ~174 ppm for the carbonyl) and IR spectroscopy (C=O stretch ~1730 cm⁻¹) . HRMS can validate molecular mass (theoretical [M+H]+: 147.1125).
Q. How does this compound function as an intermediate in biochemical pathways?
- Methodological Answer : In enzymatic cascades, 5-hydroxypentanoate (the free acid form) is a precursor to 5-valerolactone via gluconolactonase (EC 3.1.1.17) . Researchers can track this conversion using LC-MS to monitor lactonization kinetics or isotopic labeling (e.g., ¹³C at C-5) to confirm metabolic flux .
Q. What are the standard protocols for handling this compound in laboratory settings?
- Methodological Answer : Use tight-sealing safety goggles, nitrile gloves, and fume hoods due to its volatility and potential irritancy. Store under inert gas (Ar/N₂) at 4°C to prevent oxidation. Residual solvents (e.g., CH₂Cl₂) from synthesis must be removed via rotary evaporation under reduced pressure .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) for δ-valerolactone ring-opening. Monitor reaction progress via in-situ FTIR to identify optimal catalyst loading .
- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve nucleophilicity of ethanol, while additives like molecular sieves can suppress side reactions .
- Yield Discrepancies : Compare yields from small-scale (e.g., 10 mmol) versus bulk synthesis (e.g., 100 mmol) to assess scalability. reports 92% yield, but analogous methyl ester syntheses show variability (15–61%), suggesting sensitivity to stoichiometry .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- NMR Discrepancies : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals (e.g., overlapping δH 1.6–1.8 ppm for methylene protons). For example, 2D NMR confirmed regioselectivity in iodinated derivatives (δC 173.1 ppm for ester carbonyl) .
- Impurity Profiling : Employ GC-MS or HPLC-PDA to detect byproducts (e.g., unreacted δ-valerolactone or ethyl acrylate dimers) .
Q. How does this compound participate in stereoselective synthesis of complex molecules?
- Methodological Answer :
- Functionalization : The hydroxyl group can be acylated (e.g., with iodinated aryl groups) to create chiral building blocks. For example, (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate was synthesized via regioselective iodination (86% yield) for decanolide derivatives .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze racemic this compound, enabling access to chiral intermediates .
Q. What role does this compound play in CoA-transferase-mediated metabolic pathways?
- Methodological Answer :
- Enzyme Assays : 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14) catalyzes the transfer of CoA to 5-hydroxypentanoate. Measure activity via UV-Vis at 412 nm using DTNB (Ellman’s reagent) to quantify free CoA-SH .
- Inhibitor Studies : Test substrate analogs (e.g., 5-fluoropentanoate) to probe active-site specificity .
Methodological Best Practices
- Reproducibility : Document reaction parameters (e.g., cooling rate, stirring speed) meticulously, as minor variations can drastically alter yields .
- Data Reporting : Include full spectral datasets (NMR, HRMS) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Ethical Synthesis : Avoid hazardous reagents (e.g., NaBH₄ in THF/water mixtures) without proper quenching protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
